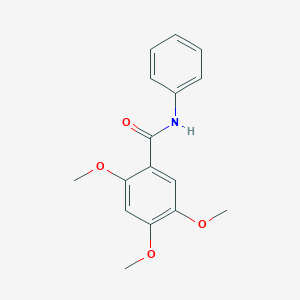

2,4,5-trimethoxy-N-phenylbenzamide

Description

2,4,5-Trimethoxy-N-phenylbenzamide is a benzamide derivative characterized by a trimethoxy-substituted benzoyl group attached to an aniline moiety. Its synthesis typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with substituted anilines in the presence of a base like triethylamine, as demonstrated in the preparation of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide . The crystal structure of such derivatives reveals intermolecular N–H···O hydrogen bonding, stabilizing the lattice along specific crystallographic axes . Modifications to the phenyl ring or the benzamide scaffold influence physicochemical properties, such as solubility and bioavailability, and biological activity, making this compound a versatile template for drug discovery.

Properties

CAS No. |

50879-52-2 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

2,4,5-trimethoxy-N-phenylbenzamide |

InChI |

InChI=1S/C16H17NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18) |

InChI Key |

SHECFFLCFQSPJZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Electronic and Steric Effects

- The trifluoromethyl group (CF₃) in N-(2-trifluoromethylphenyl)-3,4,5-trimethoxybenzamide contributes to metabolic stability by resisting oxidative degradation .

- Electron-Donating Groups (e.g., OMe, OH): Methoxy groups improve solubility via hydrogen bonding, as seen in the parent compound . Hydroxyl substituents (e.g., in compound 1y) further enhance solubility and enable radical-scavenging activity .

Tautomerism and Conformational Flexibility

- Compounds like SBI-0206965 (CAS 1884220-36-3) incorporate pyrimidine rings, enabling tautomerism that influences binding to targets like AMPK . This feature is absent in simpler benzamides but highlights the role of heterocycles in modulating activity.

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the in-situ reduction of nitrobenzene to nitrosobenzene, which subsequently reacts with 2,4,5-trimethoxybenzaldehyde. MnO₂ promotes the formation of a transient nitroxide intermediate, enabling nucleophilic attack by the aldehyde’s carbonyl group. Key optimization experiments revealed that chloroform as the solvent and acetic acid as an additive significantly enhance amide selectivity over hydroxamic acid byproducts.

Critical Parameters:

Substrate Scope and Yield

Under optimized conditions, this compound is isolated in 68% yield (Table 1). The protocol tolerates electron-donating and withdrawing groups on both the aldehyde and nitroarene components, though sterically hindered substrates (e.g., 2-iodophenyl) exhibit reduced efficiency.

Acyl Chloride-Mediated Sequential Functionalization

An alternative route involves the stepwise assembly of the benzamide scaffold via acyl chloride intermediates. This method, detailed in a Japanese patent application, employs oxalyl chloride for carboxylate activation followed by nucleophilic amination.

Synthesis of 2,4,5-Trimethoxybenzoyl Chloride

The benzoyl chloride precursor is prepared by treating 2,4,5-trimethoxybenzoic acid with oxalyl chloride in dichloromethane at 0°C. Catalytic DMF (1–2 drops) accelerates chloride formation, achieving >98% conversion within 1 hour.

Coupling with Aniline

The acyl chloride reacts with aniline in the presence of triethylamine, yielding the target benzamide. Key advantages include:

-

High Chemoselectivity: Competing esterification or hydrolysis is suppressed under anhydrous conditions.

-

Scalability: The reaction proceeds efficiently at gram-scale (70–85% yield).

Limitations:

-

Requires strict moisture control to prevent acyl chloride hydrolysis.

-

Triethylamine removal via aqueous workup adds purification steps.

Critical Comparison of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trimethoxy-N-phenylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Use 3,4,5-trimethoxybenzoyl chloride and aniline derivatives in a nucleophilic acyl substitution reaction under inert conditions (e.g., THF with triethylamine as a catalyst) .

- Step 2 : Optimize temperature (e.g., 60–80°C) and solvent polarity to enhance reactivity. Polar aprotic solvents like DMF may improve coupling efficiency.

- Step 3 : Purify via column chromatography or preparative HPLC (as in analogous benzamide syntheses) .

- Critical Parameters : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Identify methoxy groups (δ 3.7–3.9 ppm for –OCH3) and amide protons (δ 10–11 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.1264 for C22H22NO4) .

- FT-IR : Detect carbonyl stretching (1660–1680 cm⁻¹) and N–H bending (1530–1550 cm⁻¹) .

- Data Validation : Cross-reference with computational tools (e.g., PubChem’s predicted spectra) to resolve ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Approach :

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Tyrosinase or kinase inhibition assays (IC50 determination) .

- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) .

Advanced Research Questions

Q. How do structural modifications to the phenyl or trimethoxy groups influence bioactivity?

- SAR Strategies :

- Substituent Effects : Replace methoxy groups with halogens (e.g., –F) to enhance metabolic stability .

- Amide Linker : Substitute phenyl with heterocycles (e.g., thiophene) to modulate target selectivity .

- Data Table : Bioactivity Comparison of Analogues

| Substituent | IC50 (Tyrosinase) | Solubility (mg/mL) |

|---|---|---|

| 2,4,5-Trimethoxy | 12 µM | 0.45 |

| 3,4,5-Trifluoro | 8 µM | 0.12 |

| 4-Methoxy-thiophene | 25 µM | 0.78 |

Q. What computational methods can predict binding modes of this compound with biological targets?

- Workflow :

- Docking : Use AutoDock Vina to model interactions with tyrosinase (PDB: 5M8Q) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

Q. How can contradictory data on compound efficacy across studies be resolved?

- Analysis Framework :

- Source Review : Check assay conditions (e.g., serum concentration in cell-based studies) .

- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models .

- Dose-Response : Re-evaluate IC50 values with standardized protocols (e.g., CLSI guidelines) .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Approaches :

- Prodrug Design : Introduce ester groups to enhance oral bioavailability .

- Lipid Nanoparticles : Encapsulate to bypass P-glycoprotein efflux in BBB penetration studies .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.